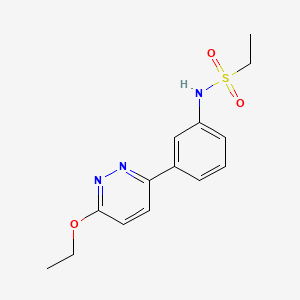

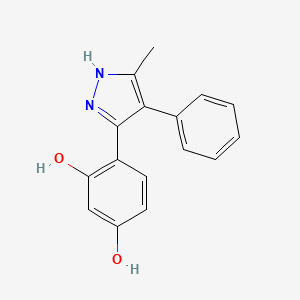

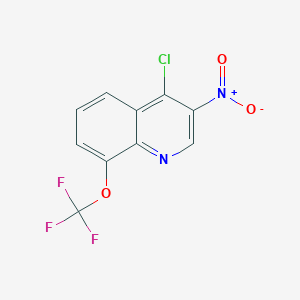

![molecular formula C7H13Cl2N3 B2483401 2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine 2hcl CAS No. 1363404-99-2](/img/structure/B2483401.png)

2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine 2hcl

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of 2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine 2HCl involves multiple steps, including reductive amination, chlorination, and cyclization. These processes have been optimized under various conditions to enhance yield and efficiency. For instance, the synthesis of related pyrazine compounds involves condensation, followed by chloridization and further reactions to achieve the desired structure with significant yields and purity (Baenziger, Durantie, & Mathes, 2017).

Molecular Structure Analysis

The molecular structure of this compound has been explored through X-ray crystallography and spectroscopic methods, revealing its complex geometry and electronic configuration. Studies have detailed the formation of related imidazo[1,5-b]pyrazol-6-ones and their crystal structures, providing insights into the molecular architecture and interactions within the compound (Guirado et al., 2020).

Chemical Reactions and Properties

2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine 2HCl participates in various chemical reactions, including those leading to the formation of novel compounds with potential biological activities. These reactions include functionalization, nitration, and catalytic processes that modify its structure and enhance its reactivity (Elina et al., 1976).

Physical Properties Analysis

The physical properties of 2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine 2HCl, such as solubility, melting point, and density, are crucial for its handling and application in various chemical processes. These properties are determined through rigorous testing and analysis, ensuring the compound's suitability for specific purposes.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and compatibility with other substances, define the compound's utility in synthesis and its potential as a precursor for more complex molecules. Studies on related compounds have shown diverse reactivities and chemical behaviors, offering valuable information for future applications and developments (Tewari, Dubey, & Mishra, 2009).

科学的研究の応用

Synthesis and Structural Studies

Synthesis Process : The compound has been involved in various synthesis processes. For instance, a related compound, 7-benzyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine, was synthesized from 4-imidazole carboxyaldehyde and 2-benzyl aminoethanol, with the effects of solvent and base on the cyclization reaction being examined (Teng, 2012).

Crystal Structures and Molecular Interactions : Tetrafluoroterephthalic acid forms novel crystals with a series of N-containing heterocycles, including imidazo[1,2-a]pyrazine derivatives. These structures show significant hydrogen bonds and weak but highly directional C-H⋯O and C-H⋯F interactions, contributing to the formation of higher-order supramolecular structures (Wang et al., 2014).

Chemical and Biological Properties

Multicomponent Reaction Development : An industrial process based on the Groebke–Blackburn–Bienaymé multicomponent reaction for efficient preparation of various 3-aminoimidazo[1,2-a]pyrazines, including those related to 2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine 2hcl, has been developed. This showcases its relevance in drug discovery (Baenziger et al., 2017).

Potential Ligands in Biological Systems : The derivative BIM-46174, a 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine, has been studied for its role as a Gαq inhibitor, exploring its potential as a pharmacophore in biological systems (Küppers et al., 2019).

Medicinal Chemistry Applications

Anti-Diabetic Studies : Novel benzimidazole-pyrazoline hybrid molecules, incorporating imidazo[1,2-a]pyrazine derivatives, have been synthesized and evaluated for their α-glucosidase inhibition activity, indicating potential applications in anti-diabetic treatments (Ibraheem et al., 2020).

Chemiluminescent Properties : Imidazo[1,2-a]pyrazine derivatives have been studied for their chemiluminescent properties, expanding the understanding of their potential applications in biochemical assays or imaging (Adamczyk et al., 2003).

Safety and Hazards

The compound has several hazard statements associated with it: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, wearing protective gloves/clothing/eye protection/face protection, and seeking medical attention if irritation persists .

特性

IUPAC Name |

2-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3.2ClH/c1-6-5-10-3-2-8-4-7(10)9-6;;/h5,8H,2-4H2,1H3;2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHWFNLDKGCUWMR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN2CCNCC2=N1.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13Cl2N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

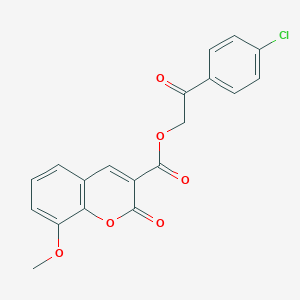

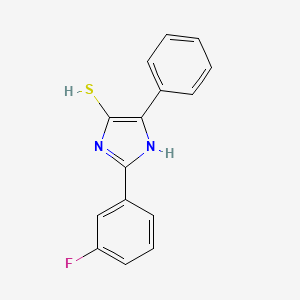

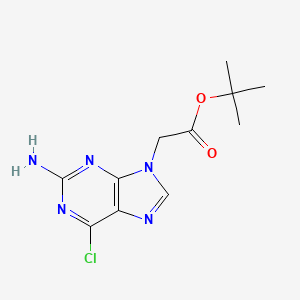

![2-{[1-(2-ethoxyphenyl)-1H-1,2,3-triazol-5-yl]sulfanyl}-N-(propan-2-yl)acetamide](/img/structure/B2483323.png)

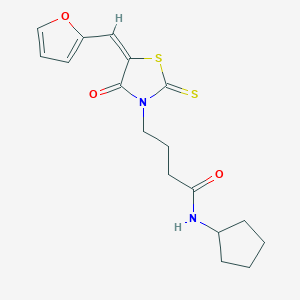

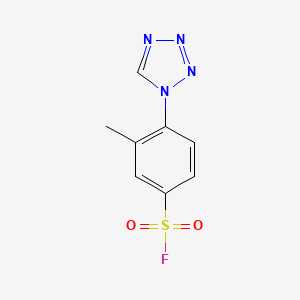

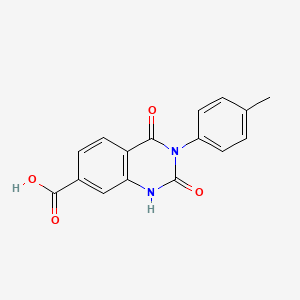

![N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]furan-2-carboxamide](/img/structure/B2483336.png)

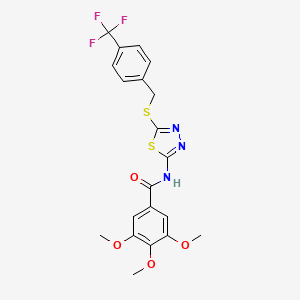

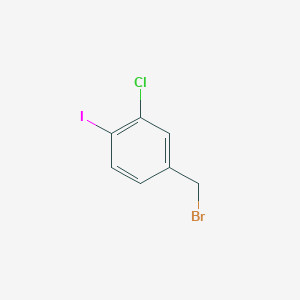

![6-fluoro-N-(3-fluorophenyl)-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-3-carboxamide 1,1-dioxide](/img/structure/B2483340.png)